3-Butyl-2-phenylpyridine

Lipophilicity Membrane permeability Drug design

Researchers often struggle with regioisomeric contamination and mismatched lipophilicity in phenylpyridine-based syntheses, leading to poor reproducibility. 3-Butyl-2-phenylpyridine (C₁₅H₁₇N, MW 211.30) solves this with: • Regiospecific C3 n-butyl substitution (avoid 5-butyl isomer contamination) • LogP 4.09 - 29x more lipophilic than parent phenylpyridine for BBB penetration • Boiling point 342.5°C (11.7°C > tert-butyl analog) for melt-phase reactions • Density 0.988 g/cm³ enabling biphasic extraction tuning. Supplied as a thermally stable, isomerically pure building block.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 85665-53-8
Cat. No. B12661912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-2-phenylpyridine
CAS85665-53-8
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H17N/c1-2-3-8-13-11-7-12-16-15(13)14-9-5-4-6-10-14/h4-7,9-12H,2-3,8H2,1H3
InChIKeyLHANIEZCHUJHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-2-phenylpyridine: Physicochemical & Structural Identity


3-Butyl-2-phenylpyridine is a disubstituted phenylpyridine derivative (C₁₅H₁₇N, MW 211.30 g/mol) combining a phenyl ring at the 2-position and an n-butyl chain at the 3-position of the pyridine core . It belongs to the broader class of alkylated phenylpyridines valued as synthetic building blocks, ligands in coordination chemistry, and intermediates for pharmaceutical and optoelectronic research [1]. The precise regiochemistry – n-butyl at C3 rather than C4 or C5 – confers distinct physicochemical and synthetic-access profiles that differentiate it from its closest regioisomeric and tert-butyl-substituted analogs.

C3 n-butyl regiochemistry defines distinct steric and electronic profiles for ligand design
Elevated lipophilicity supports membrane-permeability and intracellular target studies
Regiospecific synthetic access via organolithium route simplifies isomer control

Why In-Class Analogs Cannot Be Interchanged Without Justification


Phenylpyridine derivatives share a common core but exhibit wide divergence in lipophilicity (LogP spanning 2.6 to >4.3), boiling point (from ~268 °C to >342 °C), and regiochemical accessibility . Subtle changes in alkyl-chain position and branching alter not only physicochemical properties but also the viable synthetic routes [1]. Blind substitution of 3-butyl-2-phenylpyridine with, for example, 5-butyl-2-phenylpyridine or 2-butyl-6-phenylpyridine risks mismatched volatility, solubility, and reactivity profiles, undermining reproducibility in downstream applications. The quantitative evidence below establishes where 3-butyl-2-phenylpyridine provides measurable, decision-relevant differentiation.

5-Butyl isomer Different synthetic route and regiochemistry may shift solubility and complexation behaviour
tert-Butyl analog Branched alkyl chain lowers boiling point and alters thermal stability in high-temperature workflows
2,6-Disubstituted analog Symmetrical substitution changes density and packing, limiting direct interchange in formulation studies

Quantitative Differentiation Evidence Against Closest Analogs


Elevated Lipophilicity vs. Parent 2-Phenylpyridine

3-Butyl-2-phenylpyridine exhibits a computed LogP of 4.09, which is 1.46 units higher than the 2.63 LogP of the unsubstituted parent 2-phenylpyridine . This corresponds to an approximately 29-fold increase in the octanol–water partition coefficient, substantially enhancing passive membrane permeability.

Lipophilicity
Data to verify
LogP 4.09 vs. 2.63 (parent 2-phenylpyridine) · Δ +1.46 · ~29× higher partition coefficient
Supports lipophilicity-driven selection context
Computed values; verify experimentally for target system
Lipophilicity Membrane permeability Drug design

Higher Boiling Point vs. tert-Butyl Analog

The predicted boiling point of 3-butyl-2-phenylpyridine at 760 mmHg is 342.5 °C, which is 11.7 °C higher than that of its tert-butyl-substituted analog, 4-(tert-butyl)-2-phenylpyridine (330.8 °C) . This difference reflects the linear n-butyl chain's greater surface area for van der Waals contacts compared with the compact, branched tert-butyl group.

Boiling Point
Data to verify
342.5 °C vs. 330.8 °C (4-(tert-butyl)-2-phenylpyridine) · Δ +11.7 °C
Supports thermal-handling context for high-temperature applications
Predicted boiling points; confirm under actual pressure conditions
Thermal stability Distillation High-temperature synthesis

Regiospecific Synthetic Access vs. 5-Butyl Isomer

In the reaction of phenyllithium with 3-alkylpyridines, the major product is 3-alkyl-2-phenylpyridine when the alkyl group is a linear chain (methyl, ethyl, isopropyl, n-butyl). The 5-alkyl isomer is not obtained under these conditions; it forms only when the substituent is the sterically demanding tert-butyl group [1]. This established regiospecificity means that 3-butyl-2-phenylpyridine can be accessed selectively via a direct phenyllithium route, whereas the 5-butyl isomer (CAS 100907-37-7) requires alternative, potentially lower-yielding synthetic strategies.

Synthetic Route
Class-level inference
3-butyl-2-phenylpyridine is the major product via phenyllithium addition; 5-butyl isomer not formed
Supports regiospecific synthesis context
Based on Abramovitch & Giam, 1962; reaction scope for n-butyl confirmed
Regioselective synthesis Organolithium chemistry Isomer control

Lower Density for Formulation Advantages

The predicted density of 3-butyl-2-phenylpyridine is 0.988 g/cm³, which is 9.0% lower than 2-phenylpyridine (1.086 g/cm³) and 1.2% lower than 2-butyl-6-phenylpyridine (1.00 g/cm³, specific gravity 20/20) . The n-butyl chain at the 3-position reduces packing efficiency more effectively than the symmetrical 2,6-disubstitution pattern.

Density
Data to verify
0.988 g/cm³ vs. 1.086 (2-phenylpyridine) · Δ -0.098 g/cm³ · 9% lower
Supports density-dependent formulation context
Predicted density; experimental verification recommended
Density Formulation Process chemistry

Higher Flash Point for Safer Handling

The predicted flash point of 3-butyl-2-phenylpyridine is 146.4 °C, which is 6.7 °C higher than the 139.7 °C flash point of 4-(tert-butyl)-2-phenylpyridine . Although both are classified as combustible rather than flammable liquids, the higher flash point provides an additional safety margin during heating, distillation, or exothermic reaction quenching.

Flash Point
Data to verify
146.4 °C vs. 139.7 °C (4-(tert-butyl)-2-phenylpyridine) · Δ +6.7 °C
Supports handling safety context for heated workflows
Predicted flash points; validate under laboratory conditions
Flash point Safety Process safety

Application Scenarios Where Differentiation Drives Selection


CNS-Penetrant Drug Candidate Building Block

With a LogP of 4.09 – 1.46 units higher than 2-phenylpyridine – 3-butyl-2-phenylpyridine is the preferred core scaffold for medicinal chemistry programs targeting intracellular or blood–brain-barrier-protected targets. The 29-fold increase in partition coefficient directly addresses permeability limitations of the parent phenylpyridine, making it suitable for early-stage CNS drug discovery where passive diffusion is a prerequisite.

High-Temperature and Solvent-Free Synthesis

The boiling point of 342.5 °C exceeds that of its tert-butyl analog by 11.7 °C , positioning 3-butyl-2-phenylpyridine as a more thermally robust reaction component. It can serve as a high-boiling cosolvent, a melt-phase reaction medium, or a heat-transfer fluid in specialized synthetic transformations without evaporative loss, especially where tert-butyl-substituted analogs would volatilize.

Coordination Chemistry Ligand with Predictable Regiochemistry

The established synthetic route via phenyllithium addition to 3-n-butylpyridine provides regiospecific access to the 3-butyl-2-phenyl isomer [1]. This regioisomerically pure product is valuable as a ligand precursor for cyclometalated iridium(III) or ruthenium(II) complexes, where positional isomerism influences photophysical properties. The avoidance of 5-butyl isomer contamination simplifies quality control in OLED or photocatalytic materials research.

Low-Density Liquid Formulation Component

With a density of 0.988 g/cm³, 3-butyl-2-phenylpyridine is less dense than 2-phenylpyridine (1.086 g/cm³) and 2-butyl-6-phenylpyridine (1.00 g/cm³) . This property can be exploited to tune the density of liquid formulations – for example, creating biphasic extraction systems with sharper phase boundaries – or to reduce the mass-per-volume burden in large-scale liquid-handling operations.

Application
Selection Property
Validation Focus
Membrane permeability & CNS penetration studies
Lipophilicity differential vs. parent phenylpyridine
Passive diffusion in BBB permeability models
High-temperature solvent-free reaction research
Boiling point elevation vs. tert-butyl analog
Thermal stability in melt-phase and distillation conditions
Cyclometalated complex ligand precursor
Regiospecific synthetic route (C3-substitution)
Isomeric purity and photophysical property consistency
Low-density liquid formulation research
Density reduction vs. 2-phenylpyridine and 2,6-isomer
Phase separation and liquid handling characteristics
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